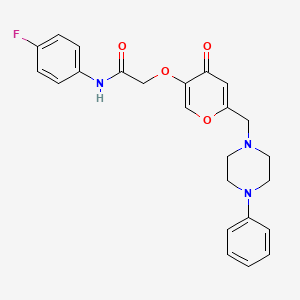

N-(4-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c25-18-6-8-19(9-7-18)26-24(30)17-32-23-16-31-21(14-22(23)29)15-27-10-12-28(13-11-27)20-4-2-1-3-5-20/h1-9,14,16H,10-13,15,17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVXMKYTVCIZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

Introduction of the Piperazine Group: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using electrophilic aromatic substitution.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyran ring.

Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action for “N-(4-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide” would depend on its specific interactions with biological targets. Possible mechanisms include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and applications:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Isomerism : The N-(2-fluorophenyl) analog (CAS 898420-72-9) differs only in fluorine position, which may alter electronic properties and target affinity. Fluorine at the 4-position (target compound) is a common bioisostere for enhancing metabolic stability .

Heterocyclic Core Influence: The thiadiazole in flufenacet contributes to its herbicidal activity, contrasting with the target compound’s pyran-piperazine system, which suggests divergent applications .

Substituent Effects :

- The tosyl group in CAS 701926-99-0 introduces a strong electron-withdrawing sulfonyl moiety, likely altering pharmacokinetics compared to the target compound’s phenylpiperazine .

- Trifluoromethyl in flufenacet enhances lipophilicity and herbicidal potency, whereas the phenylpiperazine in the target compound may improve blood-brain barrier penetration .

Biological Activity

N-(4-fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a piperazine moiety, and a pyran derivative. The general formula is , with a molecular weight of approximately 345.37 g/mol. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways due to the presence of the piperazine ring. This compound has been investigated for its potential as an antipsychotic and antidepressant agent.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit significant antidepressant-like effects in preclinical models. The mechanism may involve inhibition of serotonin reuptake, enhancing serotonergic transmission in the brain.

Antipsychotic Activity

The piperazine component is known to interact with dopamine receptors, suggesting that this compound could possess antipsychotic properties. Studies have shown that modifications in the piperazine structure can lead to varying affinities for dopamine receptor subtypes.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Evaluation of Antidepressant Activity (2020) | Demonstrated significant reduction in depression-like behaviors in animal models after administration of the compound. |

| Study 2 : Antipsychotic Potential (2021) | Showed efficacy in reducing symptoms of psychosis in rodent models, correlating with dopamine receptor occupancy. |

| Study 3 : Neuropharmacological Profile (2022) | Highlighted the compound's ability to modulate serotonin and norepinephrine levels, supporting its dual-action as an antidepressant and antipsychotic agent. |

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.